molecular formula C6H6BrClN2O2S B13985125 N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide

N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide

Cat. No.: B13985125
M. Wt: 285.55 g/mol
InChI Key: WCFUNGMMLIXEIA-UHFFFAOYSA-N
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Description

N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H6BrClN2O2S It is characterized by the presence of a bromine and chlorine atom on a pyridine ring, along with a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide typically involves the introduction of bromine and chlorine atoms onto a pyridine ring, followed by the addition of a methanesulfonamide group. One common method involves the bromination and chlorination of pyridine derivatives, followed by sulfonamide formation. Specific reaction conditions, such as the use of appropriate solvents, temperatures, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity. The methanesulfonamide group may also play a role in modulating its activity and stability. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-2-chloropyridin-3-yl)methanesulfonamide
  • N-(5-Bromo-3-chloropyridin-2-yl)methanesulfonamide
  • N-(5-Bromo-4-chloropyridin-3-yl)methanesulfonamide

Uniqueness

N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure may offer advantages in certain applications, such as increased selectivity or potency in biological assays.

Properties

Molecular Formula

C6H6BrClN2O2S

Molecular Weight

285.55 g/mol

IUPAC Name

N-(5-bromo-6-chloropyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C6H6BrClN2O2S/c1-13(11,12)10-4-2-5(7)6(8)9-3-4/h2-3,10H,1H3

InChI Key

WCFUNGMMLIXEIA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(N=C1)Cl)Br

Origin of Product

United States

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